molecular formula C12H16BrN B1274328 1-(3-Bromobenzyl)piperidine CAS No. 59507-40-3

1-(3-Bromobenzyl)piperidine

Cat. No. B1274328
CAS RN: 59507-40-3
M. Wt: 254.17 g/mol
InChI Key: HQVJFZUPPAXRCS-UHFFFAOYSA-N
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Description

“1-(3-Bromobenzyl)piperidine” is a chemical compound with the molecular formula C12H16BrN . It has a molecular weight of 254.17 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “1-(3-Bromobenzyl)piperidine” is 1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Bromobenzyl)piperidine” are not detailed in the retrieved sources, piperidine derivatives are known to be involved in various intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

“1-(3-Bromobenzyl)piperidine” has a density of 1.3±0.1 g/cm³ . Its boiling point is 302.9±17.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.3±3.0 kJ/mol . The flash point is 137.0±20.9 °C .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

1-(3-Bromobenzyl)piperidine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The bromobenzyl group in this compound can undergo palladium-catalyzed coupling reactions, allowing for the introduction of various functional groups that can enhance biological activity .

Development of Anti-Alzheimer’s Agents

Piperidine derivatives, including those derived from 1-(3-Bromobenzyl)piperidine , have shown promise in the treatment of Alzheimer’s disease. They can exhibit antiaggregatory and antioxidant effects, which are beneficial in managing the disease’s progression .

Anticancer Research

The piperidine moiety is a common feature in many anticancer agents. By modifying 1-(3-Bromobenzyl)piperidine , researchers can develop novel compounds with potential anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis .

Antimicrobial and Antifungal Applications

The structural flexibility of 1-(3-Bromobenzyl)piperidine allows for the creation of derivatives with antimicrobial and antifungal activities. These activities are crucial in the development of new treatments for infectious diseases caused by bacteria and fungi .

Analgesic and Anti-inflammatory Properties

Piperidine derivatives are known for their analgesic and anti-inflammatory properties. Research into 1-(3-Bromobenzyl)piperidine can lead to the discovery of new pain-relief medications that work by modulating pain pathways or reducing inflammation .

Safety and Hazards

When handling “1-(3-Bromobenzyl)piperidine”, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVJFZUPPAXRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397248
Record name 1-(3-Bromobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59507-40-3
Record name 1-(3-Bromobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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